Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate: is an organic compound that features a benzene ring substituted with two 4-(cyanatomethyl)phenyl groups and two ester groups at the 1 and 4 positions. This compound is part of the aromatic family, known for its stability and unique chemical properties due to the conjugated π-electron system of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This is followed by a nucleophilic substitution reaction to introduce the cyanatomethyl groups .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the nitrile groups to amines using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of aromatic compounds on biological systems.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties .
Mechanism of Action
The mechanism of action of Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate involves its interaction with molecular targets through its aromatic and nitrile groups. The aromatic ring can participate in π-π interactions, while the nitrile groups can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and its ability to bind to specific targets .
Comparison with Similar Compounds
Bis(benzene)chromium: A compound with a similar aromatic structure but with chromium as a central metal atom.
1,4-Bis(phenylethynyl)benzene: Another aromatic compound with ethynyl groups instead of cyanatomethyl groups.
Uniqueness: Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate is unique due to the presence of both cyanatomethyl and ester groups, which provide a combination of reactivity and stability. This makes it versatile for various applications in synthesis and material science .
Properties
CAS No. |
137964-13-7 |
---|---|
Molecular Formula |
C24H16N2O6 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H16N2O6/c25-15-29-13-17-1-9-21(10-2-17)31-23(27)19-5-7-20(8-6-19)24(28)32-22-11-3-18(4-12-22)14-30-16-26/h1-12H,13-14H2 |
InChI Key |
VQNOAXKHWHFLOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC#N)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)COC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.